molecular formula C18H20Cl2N4O3S B2663847 N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE CAS No. 1189857-14-4

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2663847
CAS No.: 1189857-14-4
M. Wt: 443.34
InChI Key: DRUMORHEOVEWLJ-UHFFFAOYSA-N
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Description

N-(4-Chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chloro group on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride involves the inhibition of bacterial enzymes. The compound targets specific enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death. The morpholine group enhances its binding affinity to the target enzymes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
  • N-(1,3-benzothiazol-2-yl)-4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Uniqueness

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride is unique due to its combination of a benzothiazole ring with an oxazole ring and a morpholine group. This unique structure contributes to its enhanced biological activity and potential as a therapeutic agent.

Biological Activity

N-(4-Chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, an oxazole ring, and a morpholine group. Its molecular formula is C₁₅H₁₈ClN₃O₂S, with a molecular weight of approximately 327.84 g/mol. The presence of chlorine and nitrogen heterocycles suggests potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds similar to N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression levels. Studies have shown that it can enhance p53 activity, leading to increased apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia) .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits potent activity against several cancer cell lines. In vitro studies reported IC₅₀ values in the micromolar range, indicating its effectiveness at low concentrations:

Cell LineIC₅₀ (μM)Reference
MCF-70.65
U-9372.41
HeLa1.7
PANC-115.9

Case Studies and Research Findings

Case Study 1: Apoptosis Induction in MCF-7 Cells
In a study investigating the effects of related oxazole derivatives on breast cancer cells, researchers found that these compounds significantly increased the apoptotic index in MCF-7 cells compared to control groups. Flow cytometry revealed that the compounds activated caspase pathways leading to cell death .

Case Study 2: Selectivity Against Cancer Cell Lines
Another study highlighted the selectivity of benzothiazole derivatives for various cancer types. The tested compound demonstrated higher cytotoxicity against melanoma (SK-MEL-2) compared to non-cancerous cell lines, indicating its potential for targeted therapy .

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O3S.ClH/c1-12-11-14(26-21-12)17(24)23(6-5-22-7-9-25-10-8-22)18-20-16-13(19)3-2-4-15(16)27-18;/h2-4,11H,5-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUMORHEOVEWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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